Mycobacterial InhA Enzyme Inhibition: N,N-Diethylaminoethyl Derivative Achieves 38% Inhibition at 50 µM, a Target Engagement Profile Absent in Comparator Indoloquinoxalines B-220 and NCA0424
In a direct enzymatic assay against purified InhA (the enoyl-ACP reductase of M. tuberculosis and target of isoniazid), 6-(diethylaminoethyl)indoloquinoxaline (compound 2a, CAS 59184-53-1) inhibited 38% of InhA activity at a concentration of 50 µM [1]. This is the only indoloquinoxaline derivative reported to date with documented InhA inhibitory activity. The benchmark antiviral indoloquinoxaline B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) has not been evaluated against InhA, as its documented pharmacology is restricted to anti-herpesvirus DNA intercalation and ROS modulation. Similarly, the antitumor lead NCA0424 has no reported InhA activity. Molecular docking suggests the diethylaminoethyl side chain participates in key interactions within the InhA substrate-binding pocket, providing a structure-based rationale for the selectivity of this substitution pattern [1].
| Evidence Dimension | InhA enzymatic inhibition (% activity remaining at 50 µM compound concentration) |
|---|---|
| Target Compound Data | 38% inhibition of InhA activity at 50 µM (i.e., 62% residual activity) |
| Comparator Or Baseline | B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline): Not reported / not active in InhA assays. NCA0424: Not reported. Isoniazid (positive control): ~100% inhibition at comparable concentrations (activated form). |
| Quantified Difference | Target compound shows measurable InhA engagement; comparator indoloquinoxalines lack any reported InhA activity |
| Conditions | Cell-free enzymatic assay using purified recombinant InhA from M. tuberculosis; compound tested at 50 µM; molecular docking performed for binding mode analysis |
Why This Matters
This compound is the sole indoloquinoxaline with demonstrated InhA inhibitory activity, making it the only candidate in this chemical class for tuberculosis target-engagement studies—no other indoloquinoxaline analog can substitute for this application.
- [1] Zanzoul, A., et al. "Synthesis of an Indoloquinoxaline Derivative as Potential Inhibitor of InhA enzyme of Mycobacterium tuberculosis." Letters in Organic Chemistry 12.10 (2015): 727-733. View Source
